molecular formula C8H3BrF6S B6350520 (4-Bromo-2-(trifluoromethyl)phenyl)(trifluoromethyl)sulfane CAS No. 1206524-65-3

(4-Bromo-2-(trifluoromethyl)phenyl)(trifluoromethyl)sulfane

Cat. No.: B6350520
CAS No.: 1206524-65-3
M. Wt: 325.07 g/mol
InChI Key: XKYHKNBUMBIJKN-UHFFFAOYSA-N
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Description

(4-Bromo-2-(trifluoromethyl)phenyl)(trifluoromethyl)sulfane is an organosulfur compound with the molecular formula C8H3BrF6S and a molecular weight of 325.069 g/mol . This compound is characterized by the presence of both bromine and trifluoromethyl groups attached to a phenyl ring, along with a trifluoromethylsulfane group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions, such as the use of trifluoromethyl iodide (CF3I) and a suitable radical initiator under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing specialized equipment to ensure the safe handling of reactive intermediates and the efficient conversion of starting materials to the desired product. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-(trifluoromethyl)phenyl)(trifluoromethyl)sulfane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium alkoxides, amines, and other nucleophiles. These reactions typically occur under mild to moderate temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions with amines can yield (4-amino-2-(trifluoromethyl)phenyl)(trifluoromethyl)sulfane derivatives.

Scientific Research Applications

(4-Bromo-2-(trifluoromethyl)phenyl)(trifluoromethyl)sulfane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-2-(trifluoromethyl)phenyl)(trifluoromethyl)sulfane involves its interaction with molecular targets through its trifluoromethyl and bromine groups. These groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding, depending on the specific target and context. The pathways involved may include enzyme inhibition, receptor modulation, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-2-(trifluoromethyl)phenyl)(trifluoromethyl)sulfane is unique due to the presence of both trifluoromethyl and trifluoromethylsulfane groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound in various chemical syntheses and research applications.

Properties

IUPAC Name

4-bromo-2-(trifluoromethyl)-1-(trifluoromethylsulfanyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF6S/c9-4-1-2-6(16-8(13,14)15)5(3-4)7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYHKNBUMBIJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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